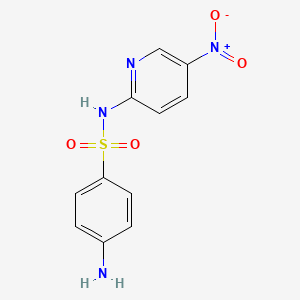
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C11H10N4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a nitropyridine moiety, and a benzenesulfonamide group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-5-nitropyridine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or dimethylformamide (DMF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
科学的研究の応用
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .
類似化合物との比較
Similar Compounds
- 4-Amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide
- 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide
Uniqueness
4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide is unique due to its nitropyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
39588-36-8 |
|---|---|
分子式 |
C11H10N4O4S |
分子量 |
294.29 g/mol |
IUPAC名 |
4-amino-N-(5-nitropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H10N4O4S/c12-8-1-4-10(5-2-8)20(18,19)14-11-6-3-9(7-13-11)15(16)17/h1-7H,12H2,(H,13,14) |
InChIキー |
HUUWGFYTPQCOGD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















